D-Fructose

Description

D-Fructose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-Fructose has been reported in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.

A monosaccharide in sweet fruits and honey that is soluble in water, alcohol, or ether. It is used as a preservative and an intravenous infusion in parenteral feeding.

Structure

3D Structure

Properties

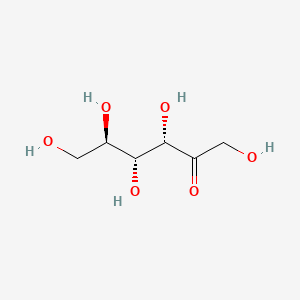

IUPAC Name |

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-VRPWFDPXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | fructose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fructose | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER. |

Source

|

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: good |

Source

|

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals | |

CAS No. |

6347-01-9, 57-48-7, 7660-25-5 |

Source

|

| Record name | D-Fructopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6347-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Fructose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRUCTOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FRUCTOSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Decoding D-Fructose Transport: Molecular Mechanisms, Structural Dynamics, and Assay Methodologies in Mammalian Cells

Executive Summary

The global surge in dietary fructose consumption has positioned the monosaccharide as a primary driver of metabolic syndromes and a critical energy substrate for highly proliferative malignancies[1]. Unlike glucose, which is imported by a broad spectrum of transporters, D-fructose enters mammalian cells almost exclusively via the facilitative transporter GLUT5 (SLC2A5) and, secondarily, the bidirectional transporter GLUT2[2]. This whitepaper dissects the structural biology of GLUT5, explains the causality behind its transport mechanics, and provides a field-proven, self-validating methodological framework for screening fructose transport inhibitors.

Structural Architecture of the GLUT5 Transporter

GLUT5 is a specialized member of the Major Facilitator Superfamily (MFS)[3]. High-resolution crystallographic studies of rat and bovine GLUT5 have mapped its architecture in both outward-open and inward-open conformations[4].

The protein is composed of 12 hydrophobic transmembrane (TM) α-helices that fold into two distinct functional domains: an N-terminal bundle (TM1–6) and a C-terminal bundle (TM7–12)[1]. These bundles surround a central aqueous cavity containing the substrate-binding site. The outward-facing state of the transporter is thermodynamically stabilized by a highly conserved intracellular salt-bridge network (the RXGRR motif) located between the cytoplasmic loops of the TM helices[1].

Mechanistic Dynamics: The Gated-Pore and Rocker-Switch Model

The translocation of D-fructose across the plasma membrane is not a passive channel-like diffusion. Instead, it relies on a highly coordinated, energy-free conformational cascade driven entirely by substrate affinity and local structural shifts[5].

The Causality of Transport

-

Substrate Recognition & Gating: When D-fructose enters the central cavity from the extracellular space, it binds asymmetrically to the TM bundles. This binding provides the free energy required to disrupt the stabilizing intracellular salt bridges[5]. Before any global movement occurs, local asymmetric rearrangements of the carboxy-terminal helices TM7 and TM10 take place[3]. These helices act as a "gated-pore," clamping down to occlude the substrate from the extracellular environment[2].

-

The Rocker-Switch Transition: Following occlusion, the N- and C-terminal bundles undergo a rigid-body rotation of approximately 15 degrees relative to each other[2]. This "rocker-switch" alternating-access mechanism transitions the transporter from an outward-facing to an inward-facing state[1].

-

Cytosolic Release: The inward-facing conformation exposes the substrate to the cytosol, where lower binding affinity and the concentration gradient prompt the release of D-fructose, allowing the salt-bridge network to reform and reset the transporter[5].

Caption: Alternating-access and gated-pore mechanism of GLUT5 fructose transport.

Substrate Specificity: The Fructose vs. Glucose Dichotomy

Despite sharing a similar MFS fold with the ubiquitous glucose transporter GLUT1, human GLUT5 exhibits strict specificity for D-fructose and possesses no transport activity for glucose or galactose[1]. GLUT5 recognizes both the furanose and pyranose ring conformations of fructose, coordinating the C1, C2, C3, and C4 hydroxyl groups[1]. Structural comparisons reveal that a single point mutation in the substrate-binding pocket is sufficient to completely invert the binding preference of GLUT5 from fructose to glucose[4].

Quantitative Kinetic Parameters

Understanding the baseline kinetics of GLUT5 is essential for designing competitive inhibition assays. The table below summarizes the critical kinetic parameters established in the literature.

| Transporter / Probe | Substrate | Kinetic Parameter | Value | Reference |

| Human GLUT5 | D-Fructose | Km (Affinity) | ~6.0 - 10.0 mM | [1],[5] |

| Human GLUT5 | D-Glucose | Km | No transport activity | [1] |

| 6-NBDF (Fluorescent Probe) | D-Fructose (Competitor) | IC50 (vs 14C-Fructose) | 2.9 ± 1.14 mM | [6] |

Experimental Methodologies: Probing Fructose Transport

To translate structural knowledge into drug discovery (e.g., targeting GLUT5 in breast cancer), robust transport assays are required. While legacy assays utilized radiolabeled[14C]-D-fructose, modern high-throughput screening relies on fluorescent fructose mimics such as 6-NBD-Fructose (6-NBDF) [6].

Why 6-NBDF? (Expertise & Experience)

Radioligands offer high sensitivity but lack spatial resolution and require stringent radioactive safety protocols. 6-NBDF provides real-time spatial tracking of fructose uptake via confocal microscopy and allows for rapid, high-throughput screening of GLUT5 inhibitors without radioactive waste[6].

Self-Validating Assay Design (Trustworthiness)

A robust protocol must be self-validating. Because GLUT5 strictly excludes glucose[1], the assay must include a D-glucose competition control . If the addition of excess D-glucose inhibits 6-NBDF uptake, it indicates off-target uptake via GLUT2 or non-specific endocytosis[6]. True GLUT5-mediated transport will be inhibited by excess unlabeled D-fructose, but remain completely unaffected by D-glucose[6].

Step-by-Step Protocol: 6-NBDF Transport Assay in Mammalian Cells

-

Cell Preparation: Seed a GLUT5-overexpressing cell line (e.g., EMT6 breast cancer cells) into 96-well black-walled plates. Culture until 80% confluent[6].

-

Hexose Starvation (Causality): Aspirate growth media. Wash cells twice with pre-warmed (37°C) glucose-free Hank's Balanced Salt Solution (HBSS). Reasoning: Starvation depletes intracellular hexoses, maximizing the concentration gradient that drives GLUT5-mediated uptake[7].

-

Inhibitor Pre-incubation: Incubate cells with test compounds (e.g., synthetic 2,5-AM derivatives) in HBSS for 15 minutes at 37°C[8]. Include a well with 20 mM D-glucose as the negative validation control[6].

-

Substrate Loading: Add 6-NBDF working solution (10–30 µM final concentration) and incubate at 37°C in a CO₂ incubator for 15–30 minutes[7].

-

Arrest Transport (Causality): Rapidly aspirate the loading solution and wash the cells three times with ice-cold PBS. Reasoning: The sudden temperature drop rigidifies the plasma membrane and halts transporter kinetics, trapping the internalized 6-NBDF for accurate quantification[7].

-

Fluorometric Quantification: Measure intracellular fluorescence using a microplate reader set to an excitation maximum of ~472 nm and an emission maximum of ~535 nm[7],[9].

Caption: Step-by-step workflow for the 6-NBDF fluorescence-based transport assay.

Therapeutic Implications in Oncology

Because fructose can functionally substitute for glucose to support rapid proliferation in specific malignancies, targeting GLUT5 presents a highly specific therapeutic vector[8]. Cancer cells often overexpress GLUT5 to hijack dietary fructose for lipogenesis and nucleotide synthesis[1]. High-throughput screening using the 6-NBDF assay has successfully identified novel C-3 modified 2,5-AM compounds that inhibit GLUT5 at single-digit micromolar concentrations—potencies that are up to 100-fold stronger than the natural ligand's affinity[8]. By understanding the precise "gated-pore" mechanics of TM7 and TM10, drug developers can design allosteric inhibitors that lock the transporter in its outward-facing, occluded state, effectively starving the tumor cells of this alternative carbon source.

References

-

Nomura, N., et al. (2015). Structure and Mechanism of the Mammalian Fructose Transporter GLUT5. Nature, 526(7573), 397-401.[Link]

-

Du, L., et al. (2022). GLUT5: structure, functions, diseases and potential applications. American Journal of Translational Research, 14(2), 738–755.[Link]

-

Su, Y., et al. (2023). Determinants of sugar-induced influx in the mammalian fructose transporter GLUT5. eLife, 12:e84833.[Link]

-

Suleiman, A., et al. (2022). A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. ACS Bio & Med Chem Au, 3(1), 69–77.[Link]

Sources

- 1. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and mechanism of the mammalian fructose transporter GLUT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and mechanism of the mammalian fructose transporter GLUT5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determinants of sugar-induced influx in the mammalian fructose transporter GLUT5 | eLife [elifesciences.org]

- 6. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. content.abcam.com [content.abcam.com]

Chemical structure and tautomeric equilibrium of D-fructose

Title: Structural Dynamics and Tautomeric Equilibrium of D-Fructose: A Comprehensive Analytical Guide

Abstract D-Fructose, a highly abundant ketohexose, is a critical molecule in cellular metabolism, food chemistry, and renewable biomass conversion. Unlike simpler monosaccharides that predominantly exist in two anomeric forms, D-fructose in solution undergoes complex mutarotation to form a dynamic equilibrium of five distinct tautomers. Understanding the thermodynamic drivers of this equilibrium, and accurately quantifying the tautomeric distribution, is essential for drug formulation, metabolic tracing, and catalytic upgrading to platform chemicals like 5-hydroxymethylfurfural (HMF).

The Complex Tautomeric Network of D-Fructose

In aqueous solution, D-fructose does not exist as a single static structure. Instead, the open-chain keto form undergoes intramolecular hemiacetalization, where the C2 ketone reacts with either the C5 or C6 hydroxyl groups. This yields a mixture of five tautomers: β -D-fructopyranose, β -D-fructofuranose, α -D-fructofuranose, α -D-fructopyranose, and the open-chain keto form[1].

Caption: Tautomeric equilibrium network of D-fructose in aqueous solution at 20°C.

Thermodynamic Drivers and Solvent Effects

The relative abundance of these tautomers is strictly governed by thermodynamic stability, which is highly sensitive to temperature and solvent polarity.

In water at 20°C, β -D-fructopyranose is the dominant species[1]. The causality behind this lies in its 2C5 chair conformation, which places the bulky anomeric hydroxyl group and the hydroxymethyl group in sterically favorable equatorial positions, minimizing 1,3-diaxial interactions.

However, the equilibrium is highly malleable:

-

Temperature: The conversion of β -pyranose to furanose forms is an endothermic process. As temperature increases, the equilibrium shifts significantly toward the furanose tautomers. This shift explains why fructose solutions lose their intense sweetness at higher temperatures, as the β -pyranose form is the primary sweet conformer[1].

-

Solvent Polarity: In aprotic solvents like dimethyl sulfoxide (DMSO), the equilibrium drastically shifts. β -D-fructofuranose becomes the preponderant form (approx. 55%)[2]. This occurs because the furanose ring can form stabilizing intramolecular hydrogen bonds in DMSO, a mechanism that is otherwise disrupted by the highly competitive hydrogen-bonding network of bulk water[2].

Table 1: Quantitative Distribution of D-Fructose Tautomers in D₂O at Equilibrium (20°C) [1]

| Tautomeric Form | Percentage (%) | Structural Characteristic |

| β -D-Fructopyranose | 68.23% | Six-membered ring, thermodynamically favored in water |

| β -D-Fructofuranose | 22.35% | Five-membered ring, favored in aprotic solvents (DMSO) |

| α -D-Fructofuranose | 6.24% | Five-membered ring, minor component |

| α -D-Fructopyranose | 2.67% | Six-membered ring, sterically hindered |

| Open-chain Keto | 0.50% | Linear intermediate, highly reactive |

Analytical Methodology: NMR Spectroscopic Quantification

While early studies relied on polarimetry or gas-liquid chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically high-resolution 1 H and 13 C NMR—is now the gold standard for quantifying carbohydrate tautomers[1],[3]. NMR allows for the direct, non-destructive observation of the equilibrium state without derivatization, which could otherwise artificially shift the equilibrium.

Self-Validating NMR Protocol for Tautomeric Analysis

The following protocol outlines a rigorous, self-validating workflow for determining the tautomeric distribution of D-fructose.

Caption: Step-by-step experimental workflow for NMR analysis of D-fructose tautomers.

Step 1: Sample Preparation

-

Action: Dissolve high-purity D-fructose in deuterium oxide (D₂O) to achieve a concentration of 0.18 M to 0.36 M. Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference[3].

-

Causality: D₂O is mandatory to provide a deuterium lock signal for the spectrometer and to eliminate the massive H₂O solvent peak that would otherwise obscure the critical anomeric proton region (3.5–4.5 ppm). The concentration is kept below 0.5 M to prevent viscosity-induced line broadening, ensuring sharp peaks necessary to resolve the minor α -pyranose and keto forms[1].

Step 2: Thermal Equilibration

-

Action: Seal the NMR tube and incubate it in a precision water bath at the target temperature (e.g., 20°C) for a minimum of 48 hours[1].

-

Causality: Mutarotation is a slow kinetic process. Analyzing the sample immediately after dissolution will yield kinetic artifacts heavily skewed toward the crystalline form ( β -pyranose). A 48-hour incubation ensures the system has reached true thermodynamic equilibrium[1].

Step 3: Data Acquisition

-

Action: Acquire 1 H NMR spectra using a standard single-pulse sequence with a long relaxation delay ( D1≥5×T1 ). For 13 C NMR, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE)[4].

-

Causality: A long relaxation delay and NOE suppression are critical for quantitative NMR (qNMR). If the delay is too short, nuclei with longer T1 relaxation times will be underrepresented in the final integration, destroying the quantitative integrity of the data.

Step 4: Integration and Self-Validation

-

Action: Integrate the distinct, well-resolved signals for each tautomer. For 1 H NMR, the H-3 and H-4 protons often provide the best resolution for the minor forms[1].

-

Self-Validation: Calculate the molar percentage of each tautomer. The protocol is self-validating if:

-

The sum of the molar fractions equals exactly 100% ( ±1% integration error).

-

Successive acquisitions taken 4 hours apart show Δ<0.5% in distribution, confirming that thermodynamic equilibrium has definitively been reached.

-

Implications in Drug Development and Biomass Upgrading

The tautomeric distribution of D-fructose is not merely an academic curiosity; it has profound industrial implications.

In the field of renewable energy and green chemistry, D-fructose is the primary feedstock for synthesizing 5-hydroxymethylfurfural (HMF), a highly versatile platform chemical[4]. Mechanistic studies have proven that HMF selectivity is directly controlled by the branching ratio of the furanose and pyranose tautomers. Dehydration of the fructofuranose form leads directly to HMF, whereas dehydration of the fructopyranose form leads to unwanted polymeric humins[4].

-

Engineering the Equilibrium: By understanding this causality, chemical engineers optimize HMF yields by running reactions at elevated temperatures (e.g., >100°C) or in polar aprotic solvents like DMSO. Both conditions thermodynamically shift the D-fructose equilibrium away from β -pyranose and toward the reactive furanose forms, thereby maximizing HMF selectivity and minimizing waste[4].

In drug development, isotopically labeled D-fructose (e.g., D-Fructose-d2) is utilized to trace metabolic pathways. Understanding the exact tautomeric distribution ensures that the disappearance or shifting of specific NMR signals is correctly attributed to metabolic enzymatic activity rather than spontaneous mutarotation[3].

References

-

Barclay, T., Ginic-Markovic, M., Johnston, M. R., Cooper, P., & Petrovsky, N. "Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy." NIH/PMC. Available at:[Link]

-

"Two-dimensional NMR spectral study of the tautomeric equilibria of D-fructose and related compounds." uoc.gr. Available at:[Link]

-

"Unifying Mechanistic Analysis of Factors Controlling Selectivity in Fructose Dehydration to 5-Hydroxymethylfurfural by Homogeneous Acid Catalysis." SciSpace. Available at: [Link]

Sources

Comparative Stereochemistry of D-Fructose vs. L-Fructose: Structural Logic, Synthesis, and Analytical Differentiation

Executive Summary

The stereochemical divergence between D-fructose and L-fructose presents a fascinating paradigm in carbohydrate chemistry and drug development. While D-fructose is a ubiquitous, naturally occurring ketohexose that plays a central role in cellular metabolism, its enantiomer, L-fructose, is a rare synthetic sugar. Because biological systems are inherently chiral, the enantiomeric inversion of fructose drastically alters its pharmacological and metabolic fate. This technical guide explores the structural causality, synthetic methodologies, and analytical differentiation of D- and L-fructose, providing actionable protocols for researchers and drug development professionals.

Structural Architecture and Physicochemical Properties

Fructose is a ketohexose that exists predominantly in cyclic furanose and pyranose forms in solution. The absolute configuration of its acyclic Fischer projection dictates its enantiomeric identity.

-

D-Fructose : The hydroxyl groups at the chiral centers C3, C4, and C5 are configured as (3S, 4R, 5R).

-

L-Fructose : As the non-superimposable mirror image, its chiral centers are inverted to (3R, 4S, 5S)1[1].

Despite identical molecular weights and atomic connectivity, their interaction with plane-polarized light is equal and opposite. Upon dissolution in water, both enantiomers undergo mutarotation—an equilibration between their α and β cyclic anomers. At equilibrium, D-fructose exhibits a specific optical rotation ( [α]D20 ) of -92.4°, whereas L-fructose exhibits a specific rotation of +92.4° 2[2].

Quantitative Comparison of Fructose Enantiomers

| Physicochemical Property | D-Fructose | L-Fructose |

| IUPAC Nomenclature | (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | (3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molar Mass | 180.16 g/mol | 180.16 g/mol |

| Specific Rotation [α]D20 | -92.4° (Post-mutarotation in H₂O) | +92.4° (Post-mutarotation in H₂O) |

| Biological Occurrence | Highly abundant (fruits, honey, sucrose) | Rare (synthetic or trace biological) |

| Metabolic Fate | Phosphorylated by hexokinase/fructokinase | Metabolically inert (excreted unchanged) |

| Sweetness Index | ~173 (Relative to Sucrose = 100) | ~173 (Binds equally to T1R2/T1R3 receptors) |

Synthetic Methodologies for L-Fructose

Because L-fructose is not readily extracted from natural sources, it must be synthesized via chemical inversion or biocatalysis.

Chemical Inversion from L-Sorbose

The structural difference between L-sorbose and L-fructose is limited to the configuration of the hydroxyl groups at C3 and C4. By reacting L-sorbose with a sulfonylating agent (e.g., mesyl chloride), a good leaving group is introduced at C3. Subsequent base-catalyzed epoxide formation and acidic hydrolysis invert the stereocenters, yielding L-fructose3[3].

Biocatalytic Aldol Condensation

A more modern, stereoselective approach utilizes dihydroxyacetone phosphate (DHAP)-dependent aldolases. Enzymes such as TagA (tagatose 1,6-diphosphate aldolase) or FruA catalyze the C-C bond formation between DHAP and L-glyceraldehyde. The loose stereochemical control of these specific aldolases allows them to accept the L-isomer of glyceraldehyde, producing L-fructose-1-phosphate, which is then dephosphorylated4[4].

Caption: Biocatalytic workflow for the synthesis of L-fructose via aldolase condensation.

Protocol 1: One-Pot Biocatalytic Synthesis of L-Fructose

Causality Focus: DHAP is highly unstable and expensive. Coupling the aldolase reaction directly with a phosphatase in a "one-pot" system drives the thermodynamic equilibrium forward and prevents DHAP degradation.

-

Substrate Preparation: Prepare a 500 µL reaction mixture containing 50 mM L-glyceraldehyde and freshly neutralized 40 mM DHAP solution (pH 7.0) in a buffered aqueous system.

-

Enzymatic Condensation: Add 80 µL (~0.5 mg) of purified TagA aldolase to initiate the C-C bond formation. Incubate at 30°C for 2 hours.

-

Dephosphorylation: Introduce 80 µL (~0.1 mg) of fructose-1-phosphatase (YqaB) to the mixture. The removal of the phosphate group yields free L-fructose and prevents reaction reversal.

-

Reaction Termination & Purification: Terminate the reaction by heating at 85°C for 10 minutes to denature the enzymes. Centrifuge to remove precipitated proteins. Purify the supernatant using an anion-exchange chromatography column to remove residual phosphates.

-

Self-Validation: Lyophilize the purified fraction and dissolve in distilled water. Measure the specific rotation using a polarimeter. A reading of +92.4° confirms the successful synthesis and enantiomeric purity of L-fructose.

Analytical Differentiation: Chiral Chromatography

Enantiomers possess identical physical properties in achiral environments. To differentiate D- and L-fructose, a chiral environment must be introduced. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a stationary phase derivatized with chiral selectors (e.g., amylose tris-derivatives) that form transient diastereomeric complexes with the enantiomers. Because these complexes have different thermodynamic stabilities, the enantiomers elute at different retention times 5[5].

Caption: Mechanistic logic of chiral HPLC separation for D- and L-fructose enantiomers.

Protocol 2: Chiral HPLC Separation Workflow

Causality Focus: Sugars lack conjugated π -systems, meaning they do not absorb UV light effectively. Therefore, standard UV/Vis detectors are useless. Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection must be employed.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile/Water (80:20 v/v). Degas ultrasonically for 15 minutes to prevent baseline noise in the RI detector.

-

Column Equilibration: Install a polymer-based chiral column (e.g., Chiralpak IC). Flush with the mobile phase at a flow rate of 1.0 mL/min until the RI detector baseline stabilizes. Maintain the column compartment at 30°C to ensure reproducible mutarotation equilibrium.

-

Standard Injection (Validation Step): Inject 10 µL of a pure D-fructose standard (1 mg/mL). Record the retention time ( tR2 ). This self-validating step ensures that the subsequent racemic peaks are correctly assigned.

-

Sample Injection: Inject 10 µL of the racemic D/L-fructose mixture.

-

Detection & Analysis: Monitor the elution via ELSD. L-fructose typically exhibits weaker hydrogen-bonding affinity with the chiral stationary phase and elutes first ( tR1 ), followed by D-fructose ( tR2 ). Calculate the enantiomeric excess (ee) by integrating the area under the respective peaks.

Pharmacological and Industrial Relevance

The stereochemical inversion of fructose has profound implications in pharmacology and food science.

Metabolic Inertness: Glycolytic enzymes, particularly hexokinase and fructokinase, exhibit rigid stereospecificity. The enzymatic binding pockets are evolutionarily optimized to coordinate with the D-configuration (specifically the spatial arrangement of the C3, C4, and C5 hydroxyls) alongside Mg-ATP. Because L-fructose cannot properly orient within this active site, it cannot be phosphorylated. Consequently, it bypasses glycolysis and is excreted unchanged, making it a perfectly non-caloric sweetener that still triggers the T1R2/T1R3 sweet taste receptors.

Antiviral Drug Scaffolds: L-sugars, including L-fructose, serve as critical chiral pool precursors for the synthesis of L-nucleoside analogs (e.g., lamivudine, telbivudine). The causality here relies on host-pathogen enzymatic divergence: host DNA/RNA polymerases are highly selective for natural D-nucleotides and reject L-analogs, resulting in low host toxicity. Conversely, viral reverse transcriptases and polymerases are far more promiscuous and readily incorporate L-nucleosides into their growing chains, leading to targeted chain termination and viral inhibition6[6].

References

- US4623721A - Synthesis of L-fructose and derivatives thereof - Google P

-

Draw Fischer projections of L-glucose and L-fructose. | Study Prep in Pearson+.[Link]

-

Why does the hydrolysis of sucrose yield L-fructose (specific rotation -92.4) when sucrose is actually produced from beta-D-fructose (& alpha-D-glucose)? - Quora.[Link]

-

Biosynthesis of l-Sorbose and l-Psicose Based on C—C Bond Formation Catalyzed by Aldolases in an Engineered Corynebacterium glutamicum Strain - PMC.[Link]

-

Biosynthesis of l-Sorbose and l-Psicose Based on C—C Bond Formation Catalyzed by Aldolases in an Engineered Corynebacterium glutamicum Strain | Applied and Environmental Microbiology - ASM Journals.[Link]

-

Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases - MDPI.[Link]

Sources

- 1. Draw Fischer projections of L-glucose and L-fructose. | Study Prep in Pearson+ [pearson.com]

- 2. quora.com [quora.com]

- 3. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]

- 4. Biosynthesis of l-Sorbose and l-Psicose Based on C—C Bond Formation Catalyzed by Aldolases in an Engineered Corynebacterium glutamicum Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

D-Fructose Metabolism: Dissecting Fructolysis vs. Glycolysis for Therapeutic Intervention in Metabolic Syndrome

Executive Summary

The metabolic routing of D-fructose diverges fundamentally from that of D-glucose, presenting unique challenges and therapeutic opportunities in the context of metabolic syndrome and non-alcoholic fatty liver disease (NAFLD). While glycolysis is a tightly regulated, insulin-dependent process, fructolysis operates independently of insulin and bypasses critical allosteric checkpoints—most notably, phosphofructokinase-1 (PFK-1) (1)[1]. This whitepaper provides an in-depth mechanistic analysis of fructolysis, outlines the pathophysiological consequences of unregulated fructose metabolism, and establishes field-validated experimental protocols for stable isotope tracing in drug development.

The Mechanistic Divergence: Glycolysis vs. Fructolysis

To understand the lipogenic potential of fructose, researchers must first map its enzymatic trajectory against standard glycolysis.

Glucose metabolism is governed by systemic insulin signaling and intracellular energy states. The phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate by PFK-1 serves as the primary rate-limiting step of glycolysis, which is strictly inhibited by high levels of ATP and citrate (2)[2].

Fructolysis, occurring predominantly in the liver, intestines, and kidneys, completely circumvents this regulatory node:

-

Unregulated Phosphorylation: Fructose is rapidly phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P). Unlike hexokinase, KHK is not subject to negative feedback inhibition (3)[3].

-

Aldolase B Cleavage: F1P is cleaved by Aldolase B into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde (3)[3].

-

Triose-Phosphate Convergence: Glyceraldehyde is further phosphorylated by triokinase to Glyceraldehyde-3-Phosphate (GA3P). Both DHAP and GA3P enter the central carbon pool downstream of PFK-1, allowing an unrestricted flood of substrates into lipogenic pathways (4)[4].

Caption: Metabolic divergence of fructolysis and glycolysis pathways.

Pathophysiological Implications: NAFLD and Metabolic Syndrome

The structural bypass of PFK-1 is not merely a biochemical anomaly; it is the primary driver of fructose-induced metabolic dysfunction.

-

Unrestricted De Novo Lipogenesis (DNL): Because fructolysis is not gated by cellular energy status, high fructose consumption leads to a massive accumulation of DHAP and GA3P. This overwhelms the TCA cycle, diverting acetyl-CoA into malonyl-CoA and subsequently into triglycerides (5)[5]. Furthermore, fructose actively upregulates transcription factors like ChREBP and SREBP1c, which increase the expression of lipogenic enzymes (e.g., FASN, ACC) (1)[1].

-

ATP Depletion and Uric Acid Generation: The rapid, unregulated phosphorylation of fructose by KHK causes a severe, transient depletion of intracellular ATP. The resulting surge in AMP activates the nucleotide degradation pathway, yielding large amounts of uric acid. Uric acid further stimulates KHK expression in a pathogenic feed-forward loop, accelerating hepatic steatosis and driving the progression of NAFLD (2)[2].

Quantitative Data: Metabolic Flux Comparison

To isolate specific therapeutic targets, researchers must quantify the divergent parameters of these two pathways. The table below summarizes the core differences in metabolic flux and regulation.

| Metabolic Parameter | Glycolysis (D-Glucose) | Fructolysis (D-Fructose) |

| Primary Tissue Metabolism | Ubiquitous (Muscle, Brain, Liver) | Hepatic, Intestinal, Renal |

| Initial Phosphorylation | Hexokinase / Glucokinase | Ketohexokinase (KHK) |

| Rate-Limiting Enzyme | Phosphofructokinase-1 (PFK-1) | None (Bypasses PFK-1) |

| Insulin Dependence | High (GLUT4 translocation, etc.) | Independent (GLUT5/GLUT2) |

| Intracellular ATP Impact | Maintained / Buffered | Rapid, transient depletion |

| De Novo Lipogenesis (DNL) Flux | Regulated by energy status | Unrestricted, highly lipogenic |

| Uric Acid Byproduct | Minimal | High (via AMP degradation) |

Experimental Methodologies: Stable Isotope Tracing of Fructose

To accurately measure fructolytic flux and validate the efficacy of KHK or Aldolase B inhibitors, researchers utilize stable isotope tracing. Utilizing [U−13C6] -D-Fructose allows for the precise tracking of heavy carbons into downstream metabolic pools (e.g., palmitate, glutamate) using mass spectrometry (6)[6].

Protocol: In Vitro Stable Isotope Tracing in Hepatocytes

This protocol is designed as a self-validating system to ensure data integrity during drug screening.

-

Cell Preparation & Starvation:

-

Action: Culture primary hepatocytes and starve in glucose/fructose-free media for 2 hours prior to the assay.

-

Causality: Starvation depletes endogenous, unlabeled glycolytic intermediates, maximizing the signal-to-noise ratio of the incoming 13C tracer.

-

-

Isotope Infusion:

-

Action: Introduce media containing 5 mM [U−13C6] -D-Fructose. Incubate for the desired time course (e.g., 15, 30, 60 minutes).

-

Causality: A 5 mM concentration mimics a physiological post-prandial portal vein load, ensuring all newly synthesized F1P and DHAP are heavy-labeled for downstream detection.

-

-

Metabolic Quenching (Self-Validating Step):

-

Action: Rapidly wash cells with ice-cold PBS. Immediately add 80% cold methanol (-80°C) spiked with a known concentration of an unnatural internal standard (e.g., 13C5 -Norvaline).

-

Causality: Cold methanol instantaneously halts enzymatic activity, preventing the artifactual interconversion of highly labile intermediates. Validation: The recovery rate of 13C5 -Norvaline must exceed 85% during MS analysis to validate extraction efficiency and confirm no sample loss occurred.

-

-

Extraction & Centrifugation:

-

Action: Scrape the cells, vortex vigorously, and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Causality: Centrifugation precipitates proteins and cellular debris, yielding a clean supernatant containing the polar metabolites.

-

-

LC-MS/GC-MS Data Acquisition:

-

Action: Analyze the supernatant using High-Resolution Mass Spectrometry to quantify specific isotopologues (e.g., M+3 DHAP, M+6 Citrate).

-

Causality: Resolving the exact mass shifts definitively proves that the carbon backbone of the lipogenic precursors originated directly from the exogenous fructose supply.

-

Caption: Step-by-step workflow for stable isotope tracing of fructose metabolism.

Therapeutic Targeting: KHK Inhibition vs. Knockdown

Because KHK represents the gatekeeper of fructolysis, it has become a premier target for managing metabolic dysfunction-associated steatotic liver disease (MASLD/NAFLD). However, drug development requires nuanced metabolic tracing to avoid off-target liabilities.

Recent comparative studies demonstrate divergent effects between systemic small-molecule KHK inhibitors and hepatocyte-specific siRNA-mediated knockdown. While siRNA knockdown practically eliminates KHK protein expression and drastically reduces fructolytic flux, certain small molecule inhibitors can inadvertently cause F1P accumulation or off-target inhibition of downstream enzymes like triokinase (7)[7]. Therefore, utilizing the aforementioned stable isotope tracing protocols is strictly necessary to confirm true target engagement and ensure that carbon flux is safely redirected rather than stalled at toxic intermediate stages.

Sources

- 1. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fructose and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Fructose and NAFLD: The Multifaceted Aspects of Fructose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of D-Fructose Dihydrate: Thermodynamic Control and X-Ray Crystallographic Characterization

Executive Summary

The structural characterization of carbohydrate hydrates is a critical vector in pharmaceutical formulation, food chemistry, and biophysics. D-fructose, a highly soluble and conformationally flexible monosaccharide, exhibits a complex phase diagram in aqueous solutions. This technical guide provides an in-depth analysis of D-fructose dihydrate ( C6H12O6⋅2H2O ), detailing the strict thermodynamic parameters required for its isolation, the causality behind crystallization methodologies, and the subsequent X-ray crystallographic workflows used to elucidate its hydrogen-bonded architecture.

Thermodynamic Grounding & Phase Equilibria

Understanding the phase boundaries of the D-fructose-water system is the fundamental prerequisite for successful crystal engineering. D-fructose does not simply precipitate from solution; its solid-state form is entirely dictated by the temperature at which supersaturation is achieved.

Historically elucidated by Young, Jones, and Lewis in 1952, the phase diagram of D-fructose reveals multiple hydration states[1]. The dihydrate form is only thermodynamically stable at low temperatures. If the crystallization temperature exceeds +19.9 °C , the system crosses a phase boundary, and the dihydrate undergoes a transition to D-fructose hemihydrate[2]. Further elevation above +21.4 °C yields anhydrous D-fructose[2].

Furthermore, researchers must navigate a kinetic trap: at highly concentrated solution states between -20 °C and +10 °C, D-fructose can form a metastable gel phase that inhibits the nucleation of high-quality single crystals[2].

Table 1: Thermodynamic Stability Zones of D-Fructose Solid Phases

| Solid Phase | Temperature Range of Stability | Crystallographic Impact |

| Metastable Gel Phase | -20 °C to +10 °C (Approximate) | Inhibits single-crystal nucleation; amorphous. |

| D-Fructose Dihydrate | Below +19.9 °C | Target phase; requires strict thermal control. |

| D-Fructose Hemihydrate | +19.9 °C to +21.4 °C | Phase transition zone; partial dehydration. |

| Anhydrous D-Fructose | Above +21.4 °C | Standard commercial form; no lattice water. |

Causality in Crystallization: Mutarotation and Solvent Dynamics

The Role of Mutarotation

In aqueous solution, D-fructose undergoes mutarotation—a dynamic equilibrium where the sugar exists as a complex mixture of tautomers, primarily β -D-fructopyranose (approx. 68%), β -D-fructofuranose (approx. 22%), and minor amounts of α -anomers and open-chain forms[3].

The Mechanistic Challenge: Despite this heterogeneous mixture in solution, D-fructose dihydrate crystallizes exclusively as β -D-fructopyranose [3]. The crystallization process acts as a thermodynamic sink. As the β -pyranose molecules are depleted from the solution into the growing crystal lattice, Le Chatelier's principle drives the remaining furanose and α -anomers to interconvert into the β -pyranose form.

The Anti-Solvent Strategy

Because D-fructose is exceptionally soluble in water, relying solely on evaporative cooling at low temperatures (< 19.9 °C) is inefficient and risks inducing the amorphous gel phase[2]. Therefore, an anti-solvent (typically ethanol) is introduced.

-

Causality: Ethanol lowers the bulk dielectric constant of the solvent system. This disrupts the hydration shells around the fructose molecules, drastically reducing solubility and driving controlled supersaturation without the need for extreme, gel-inducing low temperatures.

Caption: Phase-controlled crystallization workflow for D-fructose dihydrate.

Experimental Protocol: Self-Validating Crystallization

To obtain diffraction-quality single crystals of D-fructose dihydrate, follow this strict methodology:

-

Solution Preparation: Dissolve high-purity anhydrous D-fructose in ultra-pure water at room temperature to create a near-saturated solution. Allow the solution to rest for 24 hours to ensure complete mutarotational equilibrium[3].

-

Thermal Equilibration: Transfer the solution to a jacketed crystallizer connected to a thermostatic bath. Lower the temperature to 15.0 °C (safely below the 19.9 °C threshold but above the optimal gel-formation zone)[2].

-

Anti-Solvent Titration: Under gentle agitation, slowly titrate cold absolute ethanol (pre-chilled to 15.0 °C) into the solution until the first signs of persistent turbidity appear, indicating the metastable zone limit.

-

Seeding (Optional but Recommended): Introduce microscopic seed crystals of D-fructose dihydrate to bypass primary homogeneous nucleation, ensuring the growth of larger, defect-free single crystals.

-

Harvesting: Once distinct prismatic crystals form, harvest them directly from the mother liquor. Crucial: Do not allow the crystals to warm above 19 °C during extraction, as they will rapidly undergo a solid-state phase transition to the hemihydrate, destroying the single-crystal integrity[2].

X-Ray Crystallographic Analysis Workflow

Analyzing hydrate crystals requires specialized handling to prevent efflorescence—the loss of structural water molecules to the atmosphere, which degrades the crystal lattice into a powder.

Sample Preparation and Cryocooling

Upon harvesting, the crystal must be immediately immersed in a viscous cryoprotectant (e.g., Paratone-N oil).

-

Causality: The oil physically seals the crystal, preventing the two lattice water molecules from escaping. The coated crystal is mounted on a polyimide loop and immediately flash-cooled in a nitrogen gas stream to 100 K - 150 K . Cryocooling serves a dual purpose: it kinetically traps the dihydrate structure and significantly reduces the thermal atomic displacement parameters (Debye-Waller factors), yielding high-resolution diffraction spots at higher Bragg angles.

Caption: X-ray crystallography data processing and structure solution pipeline.

Structural Architecture of D-Fructose Dihydrate

Upon solving the phase problem (typically via direct methods) and refining the structure against F2 , the molecular architecture of D-fructose dihydrate is revealed.

Like many crystalline aldohexoses and ketohexoses, D-fructose dihydrate crystallizes in the orthorhombic crystal system, specifically within the non-centrosymmetric space group P212121 , with four molecules comprising the unit cell ( Z=4 )[2][4].

Hydrogen Bonding Network

The structural integrity of the dihydrate is entirely dependent on an extensive, three-dimensional hydrogen-bonding network. The two water molecules per asymmetric unit act as both hydrogen bond donors and acceptors, bridging adjacent β -D-fructopyranose molecules. This extensive hydration network explains why the crystal is only stable at lower temperatures; as thermal energy increases above 19.9 °C, the entropic penalty of highly ordered water molecules overcomes the enthalpic stabilization of the hydrogen bonds, leading to dehydration[2].

Table 2: Crystallographic Parameters of D-Fructose Dihydrate

| Parameter | Value / Description |

| Chemical Formula | C6H12O6⋅2H2O |

| Formula Weight | 216.19 g/mol |

| Crystal System | Orthorhombic[2] |

| Space Group | P212121 (#19)[2] |

| Molecules per Unit Cell ( Z ) | 4[2] |

| Molecular Conformation | β -D-fructopyranose (Chair conformation)[3] |

References

-

Kozakai, T., et al. "Aqueous Phase Behavior of the Rare Monosaccharide D-Allose and X-ray Crystallographic Analysis of D-Allose Dihydrate." Bulletin of the Chemical Society of Japan, 2015. 5

-

Young, F. E., Jones, F. T., & Lewis, H. J. "D-Fructose Dihydrate." The Journal of Physical Chemistry, 1952, 56(6), 738-739. 1

-

Goldberg, R. N., et al. "Thermodynamic and Transport Properties of Carbohydrates and their Monophosphates: The Pentoses and Hexoses." Journal of Physical and Chemical Reference Data (NIST), 1989. 4

-

"25.5: Cyclic Structures of Monosaccharides - Anomers." Chemistry LibreTexts. 3

Sources

Methodological & Application

High-performance liquid chromatography (HPLC) protocol for D-fructose analysis

Advanced Chromatographic Strategies for D-Fructose Analysis: A Comprehensive HPLC Protocol

Introduction & Analytical Challenges

D-fructose is a highly polar, reducing ketonic monosaccharide that presents distinct analytical challenges in liquid chromatography. Because it lacks a UV-absorbing chromophore, traditional UV-Vis detection is entirely ineffective, necessitating the use of Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). Furthermore, its extreme hydrophilicity means it exhibits virtually no retention on standard reversed-phase (e.g., C18) columns.

Historically, aminopropyl-bonded silica columns operating in normal-phase mode were utilized. However, these columns are notoriously prone to Schiff base formation—a covalent reaction between the primary amine of the stationary phase and the reducing end of the sugar—which leads to rapid, irreversible column degradation.

To ensure robust, reproducible data in modern pharmaceutical and bioprocessing environments, Senior Application Scientists rely on two primary orthogonal methodologies: Ligand Exchange Chromatography (LEC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Chromatographic Causality & Method Selection

A. Ligand Exchange Chromatography (Ca²⁺ Form)

LEC is the gold standard for bulk excipient testing, food matrices, and routine QC. The separation mechanism is driven by the formation of weak, transient coordination complexes between calcium ions (Ca²⁺) immobilized on a sulfonated poly(styrene-divinylbenzene) resin and the specific axial-equatorial-axial arrangement of the hydroxyl groups on the sugar molecule[1].

-

Causality of Separation: Fructose forms a stronger, more stable coordination complex with the Ca²⁺ ion than glucose or sucrose. Consequently, fructose is retained longer on the column, allowing for baseline resolution of these closely related isomers[2].

B. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the method of choice for trace analysis, complex biological matrices, or when MS compatibility is required. HILIC utilizes a polar stationary phase (such as an amide or zwitterionic chemistry) and a highly organic mobile phase.

-

Causality of Separation: Retention is achieved through a complex mechanism involving the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase, coupled with hydrogen bonding. Because fructose is slightly less hydrophilic than glucose, it elutes earlier in HILIC mode, providing orthogonal selectivity to the LEC method.

Caption: Decision matrix for selecting the optimal D-fructose chromatographic workflow.

Experimental Protocols

Protocol A: Ligand Exchange Chromatography (Ca²⁺) with RID

This protocol is a self-validating system: The use of a 100% water mobile phase eliminates gradient-induced baseline drift. System validation is inherently tied to thermal stability; baseline noise or retention time shifts instantly flag hardware temperature fluctuations.

Materials:

-

Column: Calcium-form ligand exchange column (e.g., Agilent Hi-Plex Ca, 300 x 7.7 mm, 8 µm)[2].

-

Mobile Phase: Ultrapure water (18.2 MΩ·cm), rigorously degassed.

-

Detector: Refractive Index Detector (RID).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1.0 g of the sample into a 50 mL volumetric flask. Dissolve in 25 mL of ultrapure water. Sonicate for 15 minutes to ensure complete dissolution, then dilute to volume.

-

Matrix Clarification (Critical): If the sample contains proteins or fats, perform a Carrez clarification. Add 1 mL of Carrez I (zinc acetate) and 1 mL of Carrez II (potassium hexacyanoferrate), mix, and centrifuge at 4000 × g for 10 minutes. Causality: Proteins will irreversibly bind to the polymeric resin, destroying column capacity and altering the refractive index baseline.

-

Filtration: Pass the supernatant through a 0.22 µm PES syringe filter directly into an HPLC vial.

-

System Equilibration: Purge the RID reference cell with ultrapure water for 30 minutes. Set the column oven to 80°C–85°C. Causality: High temperatures are mandatory to lower the viscosity of the mobile phase, which dramatically improves mass transfer kinetics within the highly cross-linked polymer resin, eliminating peak tailing[1].

-

Chromatographic Execution:

-

Flow Rate: 0.6 mL/min (Isocratic).

-

Injection Volume: 10 µL.

-

Run Time: 25–30 minutes.

-

Protocol B: HILIC-Amide with ELSD/CAD

This protocol validates itself through the injection of a system suitability standard (SST). Anomer separation (peak splitting) indicates insufficient buffer strength or incorrect column temperature, prompting immediate corrective action[3].

Materials:

-

Column: Amide or Zwitterionic HILIC column (e.g., Waters Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with ammonium hydroxide. Causality: High pH collapses the mutarotation equilibrium of reducing sugars (the interconversion between alpha and beta anomers), forcing them into a single time-averaged peak[3].

-

Mobile Phase B: Acetonitrile (LC-MS grade).

Step-by-Step Methodology:

-

Sample Diluent Match: Extract and dilute the sample in 50:50 Acetonitrile:Water. Causality: Injecting a 100% aqueous sample into a HILIC system disrupts the localized water-enriched layer on the stationary phase, causing severe peak fronting and a complete loss of retention.

-

System Equilibration: Flush the column with a minimum of 50 column volumes of the starting mobile phase (20% A / 80% B) to establish the stable aqueous partition layer.

-

Chromatographic Execution:

-

Elution: Isocratic 20% A / 80% B.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 2 µL.

-

Caption: Step-by-step sample preparation and analysis workflow for HILIC-based D-fructose quantification.

Quantitative Data & System Suitability

To ensure rigorous quality control, the following table summarizes the expected quantitative parameters and system suitability criteria for both methodologies.

| Parameter | Ligand Exchange (Ca²⁺) | HILIC-Amide / Zwitterionic |

| Primary Retention Mechanism | Metal-ion coordination complexation | Hydrophilic partitioning & hydrogen bonding |

| Typical Elution Order | Sucrose → Glucose → Fructose | Fructose → Glucose → Sucrose |

| Required Column Temperature | 80°C – 85°C (Critical for mass transfer) | 30°C – 40°C |

| Mobile Phase | 100% Ultrapure Water | 80% Acetonitrile / 20% Aqueous Buffer (pH >8.5) |

| Typical Limit of Detection (LOD) | ~10 – 50 µg/mL (RID dependent) | ~1 – 5 µg/mL (ELSD/MS dependent) |

| System Suitability: Resolution (Rs) | > 1.5 (Glucose/Fructose) | > 2.0 (Fructose/Glucose) |

| System Suitability: Tailing Factor | ≤ 1.5 | ≤ 1.2 |

Troubleshooting & Self-Validating Diagnostics

-

Symptom: Broad, tailing peaks in Ligand Exchange Chromatography.

-

Causality & Corrective Action: This indicates poor mass transfer within the polymer beads. Verify that the column oven is actively maintaining >80°C. If the temperature is correct, the resin may be degraded by heavy metal contamination (which displaces the Ca²⁺ ions). Replace the column and implement stricter sample filtration.

-

-

Symptom: Peak splitting or "shoulders" appearing on the D-fructose peak in HILIC.

-

Causality & Corrective Action: This is caused by the mutarotation of α and β anomers separating on the column. Increase the buffer pH to >8.5 or slightly elevate the column temperature to accelerate the interconversion equilibrium, forcing the anomers to elute as a single, sharp peak[3].

-

-

Symptom: Negative peaks or severe baseline drift in RID.

-

Causality & Corrective Action: The refractive index of the mobile phase in the analytical cell does not match the reference cell. Purge the reference cell with fresh, degassed mobile phase for 15 minutes and ensure the detector optics have reached thermal equilibrium.

-

References

-

Title: Sugar Analysis Source: Agilent Technologies URL: [Link]

-

Title: Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection Source: Waters Corporation URL: [Link]

-

Title: Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column Source: Agilent Technologies URL: [Link]

Sources

Advanced Synthesis of 5-Hydroxymethylfurfural (HMF) from D-Fructose: Mechanistic Insights and Scalable Protocols

Executive Summary

5-Hydroxymethylfurfural (HMF) is universally recognized as a "sleeping giant" in the realm of renewable platform chemicals, serving as a critical bridge between lignocellulosic biomass and high-value industrial polymers, pharmaceuticals, and fine chemicals[1]. While HMF can be synthesized from various carbohydrates, D-fructose remains the most thermodynamically favorable and widely utilized starting material[1][2].

This application note provides researchers and process chemists with an authoritative guide to the synthesis of HMF from D-fructose. By dissecting the mechanistic causality of carbohydrate dehydration and detailing self-validating experimental protocols, this document establishes a robust framework for achieving high-yield, reproducible HMF production in both batch and continuous-flow paradigms.

Mechanistic Causality: The Chemistry of Dehydration

To engineer an efficient synthesis protocol, one must first understand the molecular causality governing the transformation of D-fructose to HMF. The process involves the removal of three water molecules, but the pathway is highly dependent on tautomeric equilibria and solvent interactions[2][3].

The Furanose Advantage

Unlike glucose, which must undergo a rate-limiting isomerization step to overcome a high enolization barrier, D-fructose is a ketose that readily exists in a tautomeric equilibrium between pyranose and furanose forms[2][3]. Mechanistic studies utilizing ^1^H and ^13^C NMR spectroscopy reveal that at elevated temperatures (e.g., 150 °C), the equilibrium shifts to favor the highly reactive α

- and β -D-fructofuranose tautomers[4].

The Dehydration Pathway and the Rehydration Problem

The acid-catalyzed dehydration predominantly follows a cyclic pathway. Protonation of the hemiketal hydroxyl group on the fructofuranose ring leads to the formation of a tertiary carbocation, followed by rapid, successive eliminations of water to yield the furan ring[3].

However, the fundamental challenge in HMF synthesis is product stability. In purely aqueous acidic media, HMF is highly unstable and rapidly undergoes rehydration to form equimolar amounts of levulinic acid and formic acid[4][5]. This causality dictates the core principle of modern HMF synthesis: the reaction must be conducted in non-aqueous solvents (like DMSO) or in biphasic systems where HMF is continuously extracted into an organic phase, shielding it from the acidic catalytic environment[5][6].

Cyclic dehydration pathway of D-fructose to 5-HMF and aqueous degradation route.

Solvent Engineering and Catalytic Systems

The selection of the solvent-catalyst matrix is the primary determinant of HMF yield and selectivity.

-

DMSO Systems: Dimethyl sulfoxide (DMSO) is an exceptional solvent for this reaction. It not only suppresses the rehydration of HMF into levulinic acid but can also act as a mild catalyst at 150 °C[4]. When paired with solid acidic ion-exchange resins (e.g., Amberlyst-15), exceptional yields (>80%) can be achieved at lower temperatures (110 °C)[7].

-

Deep Eutectic Solvent (DES) Biphasic Systems: A highly sustainable approach utilizes a self-consuming DES made of choline chloride (ChCl) and D-fructose. When paired with an extracting solvent like acetonitrile (MeCN) and a heteropolyacid catalyst ( H4SiW12O40 ), the system achieves rapid conversion while allowing the catalyst and unreacted DES to solidify upon cooling for easy recycling[5].

-

Organic Biphasic Systems: For multigram scale-up, a biphasic system of dimethyl carbonate (DMC) and tetraethylammonium bromide (TEAB) combined with a solid acidic resin (Purolite CT275DR) allows for complete substrate dissolution and simultaneous in situ extraction of HMF into the DMC phase[8].

Quantitative Data Summary

| System Type | Solvent Matrix | Catalyst | Temp (°C) | Time | HMF Yield | Ref. |

| Monophasic (Autocatalytic) | DMSO | None (Solvent acts as catalyst) | 150 | 2 h | ~92% | [4][9] |

| Biphasic (Multigram Batch) | DMC / TEAB | Purolite CT275DR (10 wt%) | 110 | 2 h | 70% | [8] |

| Biphasic (DES) | ChCl:Fructose / MeCN | H4SiW12O40 | 80 | 12.5 min | 76% | [5] |

| Continuous Flow | DMSO | Amberlyst-15 / DR-2030 | 110 | Flow | 82% | [7] |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling temperature, phase separation, and residence time, researchers can prevent the thermodynamic drift toward levulinic acid.

Protocol A: Multigram Batch Synthesis in DMC/TEAB Biphasic System

Optimized for scalable laboratory production (up to 40 g of D-fructose) yielding high-purity crystalline HMF[8].

Materials & Reagents:

-

D-Fructose (High purity)

-

Purolite CT275DR (Acidic cation exchange resin)

-

Dimethyl carbonate (DMC)

-

Tetraethylammonium bromide (TEAB)

Step-by-Step Methodology:

-

System Preparation: In a stainless-steel autoclave, dissolve D-fructose in the DMC/TEAB biphasic mixture. The TEAB acts as a co-solvent to ensure complete dissolution of the carbohydrate, while DMC serves as the extracting organic phase[8].

-

Catalyst Addition: Add Purolite CT275DR at a loading of 10% by weight relative to the D-fructose[8].

-

Thermal Dehydration: Seal the autoclave and heat the mixture to 110 °C under autogenous pressure. Maintain stirring for exactly 2 hours. Causality note: Exceeding 2 hours increases the risk of humin formation and HMF degradation[6][8].

-

Phase Separation: Cool the reactor to room temperature. The biphasic nature allows the HMF to partition into the DMC phase, leaving the catalyst and unreacted sugars in the TEAB phase. Decant the DMC phase.

-

Purification: Evaporate the DMC under reduced pressure to yield an HMF-rich oil. Apply a custom crystallization procedure using non-toxic solvents (e.g., ethyl acetate/hexane gradient) to precipitate pure HMF crystals (ca. 50% isolated crystalline yield, 70% overall assay yield)[8].

Protocol B: Continuous Flow Synthesis in DMSO

Optimized for high-throughput, continuous production using a packed-bed reactor system[6][7].

Materials & Reagents:

-

D-Fructose solution (30% w/w in anhydrous DMSO)

-

Amberlyst-15 or DR-2030 ion-exchange resin

-

Aqueous salt solution (e.g., NaCl) and Ethyl Acetate (for downstream extraction)

Step-by-Step Methodology:

-

Reactor Packing: Pack a continuous flow tubular reactor with the acidic ion-exchange resin (DR-2030). Ensure uniform packing to prevent channeling.

-

Flow Parameters: Preheat the reactor jacket to 110 °C. Pump the 300 g/L (30% w/w) D-fructose/DMSO solution through the reactor. Adjust the flow rate to achieve the optimal residence time (typically corresponding to a batch equivalent of 2-3 hours)[7].

-

In-Line Monitoring: Collect the effluent. At steady state, this system routinely achieves ~98% fructose conversion and ~82% HMF yield[7].

-

Extraction & Recovery: To isolate HMF from the DMSO effluent, dilute the crude mixture with an aqueous salt solution. Perform a liquid-liquid extraction using ethyl acetate (boiling point 83.6 °C). The partition coefficient of HMF in the DMSO/aqueous salt system heavily favors the ethyl acetate phase, resulting in >95% HMF recovery after four extraction cycles[7].

Experimental workflow for biphasic HMF synthesis and purification.

Analytical Validation

To ensure the integrity of the synthesized HMF, the following analytical validations are mandatory:

-

HPLC Analysis: Use a C18 column with a mobile phase of water/acetonitrile (e.g., 90:10 v/v) and a UV detector set to 284 nm. This will accurately quantify HMF and detect trace amounts of levulinic acid or formic acid byproducts.

-

NMR Spectroscopy: Confirm the structural identity using ^1^H NMR (DMSO-d6). Key diagnostic peaks include the aldehyde proton ( δ ~9.5 ppm), the furan ring protons ( δ ~7.5 and 6.6 ppm), and the hydroxymethyl protons ( δ ~4.5 ppm)[4].

References

-

Mechanistic studies on the formation of 5-hydroxymethylfurfural from the sugars fructose and glucose ResearchGate URL:[Link]

-

5-Hydroxymethylfurfural (HMF) Encyclopedia MDPI URL:[Link]

-

Multigram Synthesis of Pure HMF and BHMF IRIS URL:[Link]

-

Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: An NMR study PMC (NIH) URL:[Link]

-

5-Hydroxymethylfurfural (HMF) synthesis in a deep eutectic solvent-based biphasic system Docta Complutense URL:[Link]

-

5‐Hydroxymethylfurfural (HMF). A Review Focussing on its Manufacture SciSpace URL:[Link]

-

Catalytic Systems for 5-Hydroxymethylfurfural Preparation from Different Biomass Feedstocks: A Review MDPI URL:[Link]

-

Batch and Continuous Flow Production of 5-Hydroxymethylfurfural from a High Concentration of Fructose Using an Acidic Ion Exchange Catalyst ACS Publications URL:[Link]

-

Optimization of 5-HMF Synthesis by Using Catalytic Dehydration in Biphasic System with a Packed-Bed Continuous Flow Reactor ACS Omega URL:[Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: An NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docta.ucm.es [docta.ucm.es]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iris.unive.it [iris.unive.it]

- 9. scispace.com [scispace.com]

Colorimetric Determination of D-Fructose Using the Resorcinol Method

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

D-fructose, a ketonic monosaccharide, is a significant component in food science, clinical diagnostics, and metabolic research. Its accurate quantification is essential for nutritional labeling, quality control of food products, and understanding metabolic pathways and disorders.[1][2] While sophisticated methods like HPLC and GC-MS offer high precision, the resorcinol method, historically known as Seliwanoff's test, provides a rapid, cost-effective, and reliable colorimetric approach for fructose determination.[3][4] This document provides a comprehensive guide to the principles, a detailed experimental protocol, data analysis, and troubleshooting for the quantitative determination of D-fructose.

Scientific Principle: The Chemistry of Seliwanoff's Reaction

The resorcinol method is a timed color reaction that selectively identifies ketohexoses.[3] The core of the assay lies in the differential dehydration rate between ketoses and aldoses in the presence of a strong, non-oxidizing acid.

The reaction proceeds in two main steps:

-

Acid-Catalyzed Dehydration: In a hot, acidic environment provided by concentrated hydrochloric acid (HCl), ketoses like D-fructose are rapidly dehydrated to form 5-hydroxymethylfurfural (5-HMF).[3][4] Aldoses, such as glucose, undergo the same reaction but at a significantly slower rate. This kinetic difference is the basis for the test's selectivity.

-

Colorimetric Condensation: The newly formed 5-HMF molecule then undergoes a series of condensation reactions with two molecules of resorcinol (m-dihydroxybenzene). This condensation results in the formation of a deep cherry-red colored xanthenoid complex.[3]

The intensity of the resulting red color is directly proportional to the concentration of fructose in the sample under controlled reaction conditions, allowing for quantitative measurement using a spectrophotometer. Disaccharides like sucrose, which are composed of fructose and glucose, will also yield a positive result as the acidic conditions hydrolyze the glycosidic bond, liberating free fructose.[4][5]

Sources

Application Note: Two-Step MOX-TMS Derivatization of D-Fructose for High-Resolution GC-MS Metabolomics

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP)

Mechanistic Rationale: Overcoming Tautomeric Complexity

Gas chromatography-mass spectrometry (GC-MS) is a highly robust platform for targeted and untargeted metabolomics. However, highly polar, non-volatile carbohydrates like D-fructose cannot be analyzed directly. In aqueous biological matrices, D-fructose exists in a complex thermodynamic equilibrium of up to five tautomeric forms: α -pyranose, β -pyranose, α -furanose, β -furanose, and the open-chain keto form.

If direct silylation is attempted, the derivatizing agent will react with all available tautomers, yielding up to five distinct chromatographic peaks for a single analyte. This spectral crowding severely compromises quantitative accuracy and reproducibility[1].

To establish a self-validating, quantifiable system, we must "lock" the sugar into a single structural conformation prior to volatilization. This is achieved through a two-step Methoxyamination-Trimethylsilylation (MOX-TMS) protocol:

-

Methoxyamination (Oximation): The addition of methoxyamine hydrochloride (MOX) in pyridine specifically targets the C2 ketone group of the open-chain form of D-fructose, converting it into an O-methyloxime derivative[2]. This nucleophilic addition prevents ring closure. Because of the restricted rotation around the newly formed C=N double bond, this reaction yields exactly two geometric isomers: syn (E) and anti (Z)[2].

-

Trimethylsilylation (TMS): Following oximation, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is introduced. This potent silylating agent replaces all remaining active hydroxyl (-OH) hydrogens with non-polar trimethylsilyl (TMS) groups, drastically reducing the molecule's polarity and increasing its thermal stability for the GC inlet[1].

Chemical logic of the two-step MOX-TMS derivatization of D-fructose.

Materials & Reagents

To ensure high-fidelity derivatization, all reagents must be strictly anhydrous. Moisture is the primary cause of silylation failure.

| Reagent / Material | Role in Workflow | Storage & Handling |

| Methoxyamine HCl (MOX) | Oximation agent; locks open-chain form. | Store desiccated at room temperature. |

| Anhydrous Pyridine | Solvent and basic catalyst for oximation. | Store over molecular sieves; highly hygroscopic. |

| MSTFA + 1% TMCS | Silylating agent; TMCS acts as a catalyst. | Store at 4°C; warm to RT before opening. |

| D-Fructose Standard | Analytical reference standard. | Store desiccated at room temperature. |

| SpeedVac Concentrator | Removes aqueous extraction solvents. | Operate at 4°C to prevent metabolite degradation. |

Experimental Protocol: Step-by-Step Methodology

This protocol is adapted from the gold-standard Fiehn metabolomics workflow, optimized for maximum reproducibility[3].

Phase 1: Sample Preparation & Desiccation

-

Extraction: Extract intracellular or plasma metabolites using a standard cold solvent mixture (e.g., Isopropanol:Acetonitrile:Water, 3:3:2 v/v).

-

Centrifugation: Centrifuge at 14,000 × g for 2 minutes to pellet proteins and cellular debris.

-

Drying (Critical Step): Transfer the supernatant to an amber glass GC autosampler vial. Evaporate the sample to complete dryness using a centrifugal vacuum concentrator (SpeedVac). Causality: Even trace amounts of water will aggressively hydrolyze MSTFA, destroying the derivatizing agent and resulting in signal loss.

Phase 2: Methoxyamination (Oximation)

-

Reagent Preparation: Freshly prepare a 20 mg/mL solution of Methoxyamine HCl in anhydrous pyridine[2].

-

Addition: Add 10 µL of the MOX/pyridine solution to the completely dried sample[3].

-

Incubation: Vortex for 30 seconds, then incubate in a thermoshaker at 30°C for 90 minutes at 600 rpm[3]. Causality: The 90-minute timeframe ensures complete conversion of the ketone group to the oxime, preventing the formation of residual cyclic tautomers.

Phase 3: Trimethylsilylation (TMS)

-

Addition: Add 90 µL of MSTFA containing 1% TMCS directly to the vial containing the oximated sample[3].

-